[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both an oxazole ring and an amino alcohol moiety in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropanol with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, while the amino alcohol moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds such as oxaprozin and mubritinib share structural similarities with [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride.
Oxazoline derivatives: These compounds are structurally related and can be synthesized from oxazole derivatives through reduction reactions.
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
[3-(2-aminopropan-2-yl)-1,2-oxazol-5-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-7(2,8)6-3-5(4-10)11-9-6;/h3,10H,4,8H2,1-2H3;1H |
InChI Key |
XOPNLMMDQFKRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=C1)CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.